molecular formula C23H16O4 B3492530 3-[2-oxo-2-(4-phenoxyphenyl)ethyl]-2H-chromen-2-one

3-[2-oxo-2-(4-phenoxyphenyl)ethyl]-2H-chromen-2-one

Cat. No.: B3492530
M. Wt: 356.4 g/mol
InChI Key: WUFOYNOAGHLWLF-UHFFFAOYSA-N
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Description

The compound “3-[2-oxo-2-(4-phenoxyphenyl)ethyl]-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a class of compounds that are often found in plants and have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-2-one core, with a 4-phenoxyphenyl group and an ethyl group attached at the 3-position .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with various nucleophiles and electrophiles, given the presence of the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many coumarin derivatives exhibit antimicrobial, anti-inflammatory, and antiviral activities .

Properties

IUPAC Name

3-[2-oxo-2-(4-phenoxyphenyl)ethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O4/c24-21(15-18-14-17-6-4-5-9-22(17)27-23(18)25)16-10-12-20(13-11-16)26-19-7-2-1-3-8-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFOYNOAGHLWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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